

# Technical Guide: 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one

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## Compound of Interest

Compound Name:	3-(hydroxymethyl)-1-methylquinolin-2(1H)-one
Cat. No.:	B180386

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological context of **3-(hydroxymethyl)-1-methylquinolin-2(1H)-one**, a quinolinone derivative of interest in medicinal chemistry and drug discovery.

## Physicochemical Properties

**3-(hydroxymethyl)-1-methylquinolin-2(1H)-one** is a heterocyclic organic compound. Its core structure consists of a quinolin-2-one scaffold, which is a bicyclic system composed of a benzene ring fused to a pyridin-2-one ring. The key quantitative properties of this molecule are summarized in the table below.

Property	Value	Reference
Molecular Weight	189.21 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>11</sub> H <sub>11</sub> NO <sub>2</sub>	<a href="#">[1]</a>
CAS Number	114561-15-8	<a href="#">[1]</a>
MDL Number	MFCD06738250	
Hazard Class	Irritant	<a href="#">[1]</a>

# Synthesis of Quinolin-2-one Derivatives: An Exemplary Protocol

While a specific protocol for the direct synthesis of **3-(hydroxymethyl)-1-methylquinolin-2(1H)-one** is not readily available in the provided search results, a general method for the synthesis of related quinolin-2-one derivatives can be described. The following is an example of a synthetic route for a substituted quinolin-2-one, which can be adapted by those skilled in the art.

Reaction: Synthesis of 1-[(2-hydroxy-benzylidene)-amino]-4,7-dimethyl-6-nitro -1H-quinolin-2-one.<sup>[3]</sup>

## Materials:

- Salicyaldehyde (1.6 ml, 0.015 mole)
- N-amino-4,7-dimethyl-6-nitroquinoline-2-one (IV) (3.5 g, 0.015 mole)
- Absolute ethanol (25 ml)
- Glacial acetic acid (4 drops)

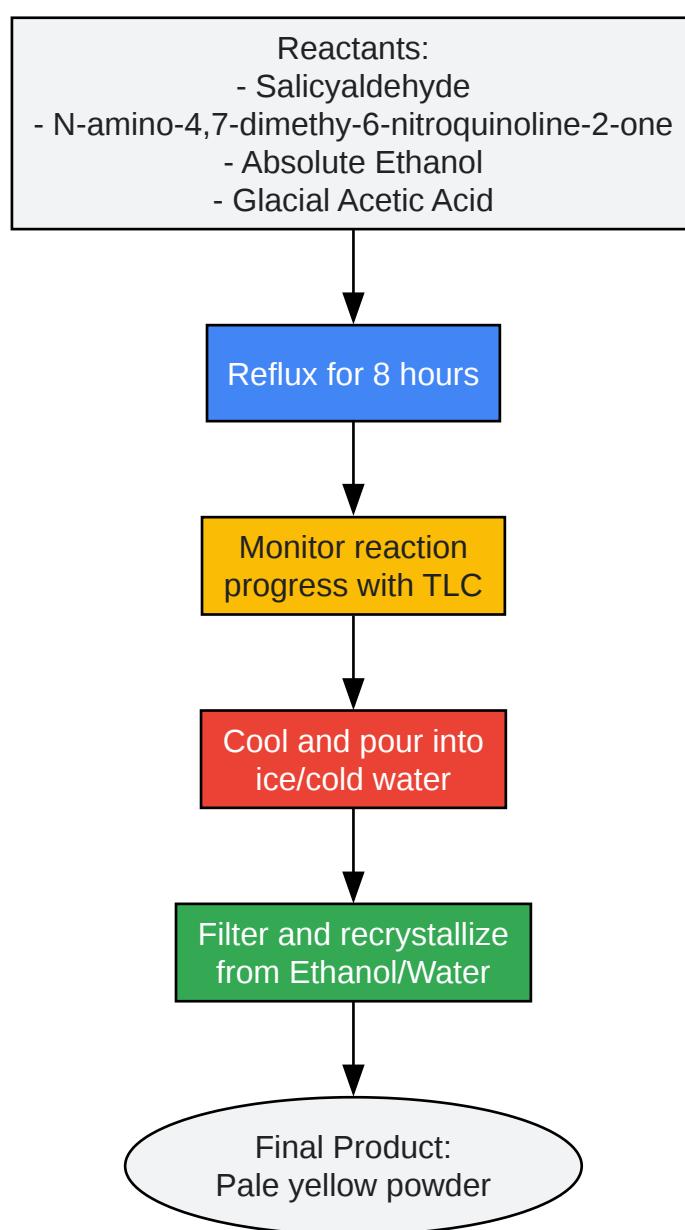
## Procedure:

- A mixture of salicyaldehyde and N-amino-4,7-dimethyl-6-nitroquinoline-2-one (IV) is prepared in 25 ml of absolute ethanol.
- Four drops of glacial acetic acid are added to the mixture as a catalyst.
- The reaction mixture is refluxed for 8 hours.
- The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate solvent system.
- Upon completion, the reaction mixture is cooled to room temperature.
- The cooled mixture is then poured into an ice/cold water mixture to precipitate the product.

- The resulting solid is filtered and recrystallized from a 1:1 mixture of ethanol and water.
- The final product is a pale yellow powder.[\[3\]](#)

## Synthesis Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of a quinolin-2-one derivative, as described in the protocol above.



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Caption: Generalized synthesis workflow for a quinolin-2-one derivative.

## Biological Context and Potential Applications

Quinolin-2-one derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.<sup>[3][4]</sup> Research has shown that various substituted quinolinones possess properties such as:

- Antimicrobial Activity: Some quinolin-2-one derivatives have been evaluated for their activity against different bacterial strains.<sup>[4][5]</sup>
- Antitumor Activity: Certain derivatives have shown potential as antitumor agents, with some compounds being tested against cancer cell lines.<sup>[5]</sup>
- Antioxidant Activity: The antioxidant potential of some quinolin-2-one compounds has also been investigated.<sup>[5]</sup>

The diverse biological activities of the quinolin-2-one scaffold make it a valuable starting point for the development of new therapeutic agents. Further investigation into the specific biological functions of **3-(hydroxymethyl)-1-methylquinolin-2(1H)-one** could reveal novel applications in drug discovery and development.

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## References

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